molecular formula C23H25N5O2 B6501711 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946319-40-0

6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

Cat. No.: B6501711
CAS No.: 946319-40-0
M. Wt: 403.5 g/mol
InChI Key: KMXIHHNZRQZTEF-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine-derived compound featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 1-position and an N-(4-methylphenyl)amine moiety at the 3-position of the pyridazine core.

The 2-methoxybenzoyl group introduces electron-donating and steric bulk, which may influence binding affinity and pharmacokinetic properties. This compound’s molecular complexity positions it as a candidate for structure-activity relationship (SAR) studies against related analogs.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-17-7-9-18(10-8-17)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)19-5-3-4-6-20(19)30-2/h3-12H,13-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXIHHNZRQZTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine and related compounds:

Compound Name Core Structure Piperazine Substituent Aryl Substituent Molecular Formula Molecular Weight Key Features Reference ID
Target Compound : this compound Pyridazine 2-Methoxybenzoyl 4-Methylphenyl C₂₃H₂₄N₆O₂* 424.48* Aromatic methoxy group; moderate bulk
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine Pyridazine None (unsubstituted piperazine) 4-Methylphenyl C₁₅H₁₉N₅ 269.35 Simpler structure; lower molecular weight
6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine Pyridazine Butylsulfonyl 6-Methylpyridin-2-yl C₁₈H₂₆N₆O₂S 390.51 Sulfonyl group; increased polarity
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole (replaces piperazine) 4-Methylphenyl C₁₄H₁₅N₅ 253.30 Heterocyclic substitution; reduced complexity
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine Benzylidene-imine 2-Methoxyphenyl 4-Chloro-3-nitrophenyl C₁₈H₁₈ClN₅O₃ 387.82 Nitro and chloro groups; planar core

Structural and Functional Insights

Piperazine Modifications: The target compound’s 2-methoxybenzoyl group (electron-donating) contrasts with the sulfonyl group in 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine (electron-withdrawing), which may alter receptor binding and metabolic stability. Sulfonyl groups often enhance solubility but reduce membrane permeability .

Core Heterocycle Variations :

  • Replacing piperazine with pyrazole (as in N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ) reduces molecular weight and complexity but may diminish affinity for targets requiring piperazine’s hydrogen-bonding capabilities .

Research Findings and Implications

  • The 2-methoxybenzoyl group may mimic aryl sulfonamides or quinolines in targeting parasite enzymes .
  • Kinase Inhibition : Piperazine derivatives like those in (e.g., trifluoromethyl-substituted analogs) highlight the role of bulky substituents in enhancing selectivity for kinase ATP-binding pockets. The target compound ’s 2-methoxybenzoyl group could similarly modulate kinase affinity .

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